1,2-Di[cis-9-Octadecenoyl]-sn-glycero-3-phosphate sodium salt, also known as 1,2-Dioleoyl-sn-glycero-3-phosphate sodium salt, is a phospholipid characterized by its two oleic acid chains at the sn-1 and sn-2 positions of the glycerol backbone. Its molecular formula is C₃₉H₇₃NaO₈P, and it has a CAS number of 108392-02-5. This compound is typically presented as a white to light yellow powder and is soluble in organic solvents like chloroform and methanol but insoluble in water .
PAs act as signaling molecules within cells. They bind to specific proteins on the cell membrane, triggering downstream signaling cascades that regulate various cellular processes [, ]. For example, PA binding can activate enzymes involved in cell proliferation and migration [].
The specific mechanism of action depends on the cell type and the interacting proteins. More research is needed to fully understand the complex roles of PAs in different cellular contexts [].
1,2-Di(cis-9-Octadecenoyl)-sn-Glycero-3-phosphate sodium salt, also known as Dioleoyl phosphatidic acid (DOPA) or L-α-Phosphatidic acid, dioleoyl sodium salt, is a type of phospholipid. Phospholipids are crucial components of cell membranes, playing a vital role in maintaining cell structure and function . DOPA studies contribute to our understanding of cell signaling pathways and membrane dynamics. For instance, DOPA can be used to induce the formation of liposomes, which are microscopic spheres mimicking cell membranes. These liposomes serve as valuable tools for studying membrane protein interactions and drug delivery mechanisms .
DOPA acts as a second messenger molecule within cells, relaying signals from extracellular stimuli to intracellular responses. Upon stimulation by various factors, DOPA levels increase, triggering downstream signaling cascades that influence cell proliferation, migration, and survival . Research using DOPA helps elucidate the complex signaling networks that regulate cellular behavior and may provide insights into diseases associated with dysregulated cell signaling.
These reactions highlight its reactivity and potential applications in biochemical research and pharmaceutical formulations.
1,2-Di[cis-9-Octadecenoyl]-sn-glycero-3-phosphate sodium salt exhibits significant biological activities:
The synthesis of 1,2-Di[cis-9-Octadecenoyl]-sn-glycero-3-phosphate sodium salt can be achieved through several methods:
These methods allow for the production of high-purity phospholipids suitable for research applications.
1,2-Di[cis-9-Octadecenoyl]-sn-glycero-3-phosphate sodium salt has various applications:
Research indicates that 1,2-Di[cis-9-Octadecenoyl]-sn-glycero-3-phosphate sodium salt interacts with various proteins and biomolecules:
These interactions are critical for understanding its role in cellular processes and therapeutic applications.
Several compounds are similar to 1,2-Di[cis-9-Octadecenoyl]-sn-glycero-3-phosphate sodium salt. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
1,2-Dipalmitoyl-sn-glycero-3-phosphate sodium salt | Contains palmitic acid chains (C16) | More saturated compared to oleic acid derivatives |
1,2-Distearoyl-sn-glycero-3-phosphate sodium salt | Contains stearic acid chains (C18) | Higher melting point due to saturation |
1,2-Dioleoyl-sn-glycero-3-phosphocholine | Contains choline head group | Quaternary ammonium group enhances solubility |
The uniqueness of 1,2-Di[cis-9-Octadecenoyl]-sn-glycero-3-phosphate sodium salt lies in its specific unsaturated fatty acid composition and its role in forming lipid bilayers that mimic biological membranes. Its applications in drug delivery systems further distinguish it from other similar compounds.
1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt, also known as dioleoyl phosphatidic acid sodium salt, represents a crucial phospholipid intermediate in cellular metabolism and serves as a key precursor for the biosynthesis of other phospholipids [1] [2]. The compound features a glycerol backbone esterified with two oleic acid chains at the sn-1 and sn-2 positions and a phosphate group at the sn-3 position, forming the sodium salt of phosphatidic acid [1] [2].
The synthesis of 1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt from 1,2-dioleoyl-sn-glycerol represents a direct phosphorylation approach that has been extensively studied in both enzymatic and chemical methodologies [5] [6]. This pathway involves the selective phosphorylation of the primary hydroxyl group at the sn-3 position of the glycerol backbone while preserving the existing oleic acid ester bonds at the sn-1 and sn-2 positions [5] [6].
The enzymatic approach utilizes glycerol-3-phosphate acyltransferase enzymes, which catalyze the acylation of glycerol-3-phosphate to form lysophosphatidic acid, followed by subsequent acylation to yield phosphatidic acid [10] [13]. Research has demonstrated that plant glycerol-3-phosphate acyltransferases, particularly GPAT4 and GPAT6, exhibit a strong preference for sn-2 acylation rather than the conventional sn-1 acylation [13]. These enzymes possess bifunctional activity, incorporating both acyltransferase and phosphatase domains, resulting in sn-2 monoacylglycerol as the major product [13].
Chemical phosphorylation methods employ phosphorylating reagents such as phosphorus oxychloride or dibenzyl phosphate in the presence of suitable catalysts [6]. The cobalt(salen) catalyzed epoxide ring-opening strategy has shown remarkable efficiency, with dibenzyl phosphate achieving excellent regioselectivity and yields up to 85% when applied to terminal epoxides [6]. This approach effectively avoids the need for orthogonal protecting groups, making the synthesis more atom-efficient and reducing the overall step count [6].
Table 1: Synthesis Conditions for Phosphorylation of 1,2-Dioleoyl-sn-glycerol
Method | Reagent | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |
---|---|---|---|---|---|---|
Chemical | Dibenzyl phosphate | CoIII(salen)OTs | Room temperature | 12-24 hours | 85 | [6] |
Enzymatic | Acyl-CoA | GPAT4/GPAT6 | 30 | 30-60 minutes | 65-75 | [13] |
Chemical | POCl3 | DMAP | 0-25 | 2-6 hours | 70-80 | [6] |
The reaction mechanism involves nucleophilic attack of the primary hydroxyl group on the phosphorylating agent, followed by hydrolysis to remove protecting groups and subsequent neutralization with sodium hydroxide to form the sodium salt [4] [6]. The process requires careful control of reaction conditions to prevent acyl migration and maintain the integrity of the oleic acid chains [6].
The synthesis of 1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt from 1,2-dioleoyl-sn-glycero-3-phosphocholine involves the enzymatic hydrolysis of the phosphocholine headgroup, specifically targeting the phosphodiester bond between the phosphate and choline moieties [7] [16] [19]. This transformation is primarily catalyzed by phospholipase D enzymes, which represent a highly specific and efficient approach for phosphatidic acid generation [16] [19].
Phospholipase D catalyzes the hydrolysis of phosphatidylcholine to produce phosphatidic acid and soluble choline in a cholesterol-dependent process termed substrate presentation [16]. The canonical reaction follows the equation: phosphatidylcholine + water → choline + phosphatidic acid [16]. Plants encode numerous phospholipase D isoenzymes with molecular weights ranging from approximately 90 to 125 kilodaltons, while mammals express six phospholipase D isoenzymes designated PLD1 through PLD6 [16].
The enzymatic conversion demonstrates high specificity and yields, with research showing that phospholipase D from cabbage can achieve quantitative conversion of phosphatidylcholine substrates to phosphatidic acid products [7]. The reaction conditions typically involve aqueous buffer systems at physiological pH, with the enzyme exhibiting optimal activity in the presence of calcium ions and appropriate lipid substrate presentation [7] [16].
Table 2: Phospholipase D-Mediated Conversion Conditions
Enzyme Source | Optimal pH | Temperature (°C) | Calcium Required | Conversion Rate | Reaction Time | Reference |
---|---|---|---|---|---|---|
Cabbage PLD | 7.0-7.5 | 37 | 2-5 mM | >95% | 2-4 hours | [7] |
Bacterial PLD | 8.0-8.5 | 30-35 | 1-3 mM | 85-90% | 1-3 hours | [16] |
Plant PLD | 6.5-7.5 | 25-30 | 2-10 mM | 90-95% | 3-6 hours | [16] |
Alternative chemical hydrolysis methods involve treatment with specific acids or bases under controlled conditions to selectively cleave the phosphocholine bond while preserving the phosphatidic acid structure [15]. High-temperature water treatment at 175-350°C has been shown to hydrolyze phosphatidylcholine, producing oleic acid and various phosphorus-containing intermediates, ultimately yielding phosphoric acid as the final phosphorus-containing product [15].
The transphosphatidylation reaction represents another viable approach, utilizing phospholipase D in the presence of primary alcohols to replace the choline headgroup with other functional groups or to generate phosphatidic acid through water-mediated hydrolysis [7]. This method offers excellent control over product formation and minimizes side reactions that could compromise yield or purity [7].
Radiolabeled synthesis of 1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt serves critical roles in metabolic studies, pharmacokinetic investigations, and mechanistic research [7] [20] [25]. The incorporation of radioactive isotopes, particularly tritium (3H), carbon-14 (14C), and phosphorus-32 (32P), enables precise tracking of the compound's fate in biological systems and facilitates quantitative analysis of metabolic pathways [20] [25] [26].
The tritium-labeled synthesis approach typically involves the reduction of aldehyde intermediates using tritiated sodium borohydride in the presence of crown ether catalysts [7]. The methodology begins with the oxidation of 1,2-dioleoyl-sn-glycerol to the corresponding aldehyde using pyridinium dichromate and pyridine, followed by reduction with tritiated sodium borohydride to incorporate the radioactive label [7]. The resulting radiolabeled alcohol is subsequently converted to the phosphocholine derivative using 2-chloro-2-oxo-1,3,2-dioxaphospholane, followed by displacement with trimethylamine [7].
Carbon-14 labeling strategies focus on incorporating the radioactive carbon into the glycerol backbone through the use of uniformly labeled [U-14C]glycerol 3-phosphate as the starting material [20] [25]. Research demonstrates that 1,2-dioleoyl-sn-[U-14C]glycerol 3-phosphate can be prepared by acylation of sn-[U-14C]glycerol 3-phosphate with oleic acid anhydride using dimethylaminopyridine as the catalyst [20]. This approach ensures uniform distribution of the radioactive label throughout the glycerol moiety [20].
Table 3: Radiolabeling Methodologies and Specifications
Isotope | Labeling Position | Specific Activity (Ci/mmol) | Synthesis Method | Radiochemical Purity (%) | Reference |
---|---|---|---|---|---|
3H | sn-3 position | 10-50 | NaBH4 reduction | >95 | [7] |
14C | Glycerol backbone | 50-100 | Direct acylation | >98 | [20] |
32P | Phosphate group | 100-1000 | Phosphorylation | >90 | [25] [26] |
Phosphorus-32 labeling involves the incorporation of radioactive phosphate during the phosphorylation step of synthesis [25] [26]. The radiolabeled phosphatidic acid synthesis utilizes [32P]glycerol 3-phosphate as the substrate for acyltransferase-mediated acylation reactions [25]. Cell-free systems combining fatty acid synthesis and acyltransferase expression have demonstrated the ability to synthesize radiolabeled phosphatidic acid with specific activities exceeding 100 microcuries per millimole [25].
The enzymatic approach for radiolabeled synthesis employs purified acyltransferases, particularly PlsX, PlsY, and PlsC, expressed in cell-free protein synthesis systems [24]. These enzymes catalyze the sequential acylation of glycerol-3-phosphate to form lysophosphatidic acid and subsequently phosphatidic acid [24]. The incorporation of radiolabeled substrates during this process enables the production of highly specific radioactive products suitable for metabolic tracing studies [24].
Quality control measures for radiolabeled synthesis include thin-layer chromatography analysis to confirm radiochemical purity, liquid scintillation counting for activity determination, and high-performance liquid chromatography coupled with radiometric detection for molecular species identification [25] [26]. The stability of radiolabeled products requires careful consideration of storage conditions, with frozen storage at -80°C recommended to minimize radiolytic degradation and maintain radiochemical integrity [25].
The purification of 1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt requires sophisticated chromatographic techniques due to the compound's amphipathic nature and the need to separate it from structurally similar phospholipids and reaction byproducts [28] [31] [32]. The selection of appropriate purification methods depends on the synthesis route employed, the scale of production, and the required purity specifications for the intended application [28] [31].
Column chromatography using silica gel represents the most widely adopted technique for preparative-scale purification of phospholipids, including phosphatidic acid derivatives [32]. Silica gel chromatography exploits the differential adsorption properties of phospholipids based on their polarity and hydrogen bonding capacity [32]. The optimal conditions require silica gel G 230-400 mesh with a height-to-diameter ratio of approximately 20:1 and a loading capacity of 30 milligrams of total lipids per gram of dry silicic acid [32].
The step-wise elution protocol for phosphatidic acid purification employs solvents of increasing polarity, beginning with acetone-methanol mixtures and progressing through chloroform-methanol systems of varying compositions [32]. Research has established that phosphatidic acid elutes optimally with acetone-methanol (90:10) systems, providing effective separation from phosphatidylethanolamine, phosphatidylserine, and phosphatidylcholine [32]. The flow rate should be maintained between 1 and 3 milliliters per minute, with approximately 20 column volumes required for complete elution [32].
Table 4: Silica Gel Chromatography Elution Scheme for Phosphatidic Acid Purification
Elution Step | Solvent System | Volume (Column Volumes) | Target Compound | Recovery (%) | Reference |
---|---|---|---|---|---|
1 | Acetone/Methanol (90:10) | 5-8 | Phosphatidic Acid | 85-95 | [32] |
2 | Chloroform/Methanol (80:20) | 3-5 | Impurities | - | [32] |
3 | Chloroform/Methanol (66:34) | 4-6 | Residual lipids | - | [32] |
4 | Methanol (100) | 2-3 | Polar contaminants | - | [32] |
High-performance liquid chromatography provides superior resolution and analytical precision for phosphatidic acid purification, particularly when coupled with evaporative light scattering detection or mass spectrometry [31] [33]. The HILIC (Hydrophilic Interaction Liquid Chromatography) method demonstrates exceptional capability for separating phosphatidic acid species from major polar membrane lipid classes [35]. The HILIC approach utilizes aqueous-organic mobile phases with high organic content, typically acetonitrile-water systems, to achieve selective retention and separation of phospholipids [35].
Solid-phase extraction methodologies offer efficient alternatives for smaller-scale purifications and sample cleanup procedures [31]. The sequential combination of silica gel-aminopropyl-silica gel SPE cartridges enables the separation of phosphatidylcholine, lysophosphatidylcholine, phosphatidylethanolamine, phosphatidylglycerol, phosphatidic acid, phosphatidylinositol, phosphatidylserine, cardiolipin, and sphingomyelin into four distinct fractions [31]. This approach provides significant advantages in terms of speed, solvent consumption, and reproducibility compared to traditional column chromatography [31].
Table 5: HPLC Purification Parameters for Phosphatidic Acid
Column Type | Mobile Phase | Flow Rate (mL/min) | Detection | Resolution | Reference |
---|---|---|---|---|---|
HILIC | ACN:H2O (80:20) | 0.5-1.0 | MS/ELSD | >1.5 | [35] |
Normal Phase | Hexane:IPA:H2O | 1.0-1.5 | UV/ELSD | >2.0 | [33] |
Reversed Phase | MeOH:H2O:FA | 0.8-1.2 | MS | >1.2 | [31] |
The extraction and recovery of phosphatidic acid from reaction mixtures requires careful consideration of the compound's solubility properties and potential for degradation [28]. The modified Bligh and Dyer extraction method, incorporating 0.1 M hydrochloric acid, has demonstrated approximately 1.2-fold increase in recovery for phosphatidic acid species compared to conventional extraction procedures [35]. This modification enhances the extraction efficiency without inducing artifactual hydrolysis of naturally abundant phospholipids [35].
Preparative thin-layer chromatography serves as an effective technique for final purification and isolation of phosphatidic acid, particularly for research-scale quantities [28]. The use of silica gel plates with chloroform-methanol-acetic acid-water solvent systems provides excellent separation of phospholipid classes [28]. The compounds can be visualized using iodine vapor or phosphomolybdic acid staining, followed by extraction from the silica matrix using appropriate solvent mixtures [28].
The analytical characterization and purity assessment of 1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt requires a comprehensive analytical approach combining multiple complementary techniques to ensure product quality and identity confirmation [34] [35] [36]. The selection of analytical methods depends on the required sensitivity, specificity, and the nature of potential impurities that may be present in the sample [34] [35].
Mass spectrometry represents the most powerful and widely utilized technique for phosphatidic acid analysis due to its exceptional sensitivity, precision, and capability to detect low-abundance lipids in complex matrices [34] [36]. Liquid chromatography-mass spectrometry (LC-MS/MS) combines chromatographic separation with mass spectrometric detection to provide both qualitative identification and quantitative determination of phosphatidic acid molecular species [34] [35]. The technique employs electrospray ionization in negative ion mode, producing [M-H]- ions that are characteristic of phosphatidic acid species [35].
High-resolution mass spectrometry using Orbitrap instrumentation provides elemental composition determination with mass accuracy below 3 parts per million and mass resolution exceeding 100,000 [35]. The high mass accuracy enables unambiguous identification of molecular formulas, while tandem mass spectrometry in data-dependent acquisition mode provides structural information through characteristic fragmentation patterns [35]. The limits of quantitation reach 45 femtomoles on column with a dynamic range extending to 20 picomoles, covering the natural abundance range effectively [35].
Table 6: Mass Spectrometry Parameters for Phosphatidic Acid Analysis
Parameter | ESI-MS | MALDI-MS | HILIC-MS/MS | Reference |
---|---|---|---|---|
Ionization Mode | Negative ESI | Positive/Negative | Negative ESI | [34] [35] |
Mass Accuracy (ppm) | <3 | 5-10 | <3 | [35] |
Detection Limit (fmol) | 45 | 100-500 | 45 | [35] |
Dynamic Range (pmol) | 0.045-20 | 1-1000 | 0.045-20 | [35] |
Resolution | 100,000 | 10,000-20,000 | 100,000 | [35] |
Nuclear magnetic resonance spectroscopy provides detailed structural information and serves as a definitive method for phosphatidic acid characterization [39] [41]. Phosphorus-31 NMR (31P-NMR) specifically detects phosphorus-containing compounds and offers excellent resolution for phospholipid class identification [39]. The chemical shifts of phosphorus atoms in phosphatidic acid provide information about the molecular environment and interactions within lipid membranes [39]. Proton NMR (1H-NMR) analysis reveals structural details of fatty acid chains, including double bond positions and geometric configurations [39].
Quantitative 31P-NMR methodology enables direct determination of phospholipid content without extensive sample preparation or extraction procedures [39]. The technique utilizes external standards of known concentration to establish calibration curves, with integration of phosphorus peak areas providing quantitative data [39]. The method demonstrates excellent precision with relative standard deviations below 3% for major phospholipid components [39]. The detection limits for 31P-NMR typically range from 0.1 to 1.0 milligram per milliliter, making it suitable for bulk purity assessment [39].
High-performance liquid chromatography with evaporative light scattering detection (HPLC-ELSD) offers universal detection capabilities for phospholipids regardless of chromophore presence [38] [40]. The method provides consistent response factors across different phospholipid classes and demonstrates excellent linearity over wide concentration ranges [38]. Detection limits for phosphatidic acid range from 0.17 to 0.61 micrograms, with quantification limits between 0.40 and 1.26 micrograms [40].
Table 7: Analytical Method Comparison for Phosphatidic Acid Purity Assessment
Method | Detection Limit | Precision (%RSD) | Analysis Time | Sample Prep | Reference |
---|---|---|---|---|---|
LC-MS/MS | 45 fmol | <5% | 30-60 min | Minimal | [35] |
31P-NMR | 0.1 mg/mL | <3% | 15-30 min | Dissolution | [39] |
HPLC-ELSD | 0.2-0.6 μg | <10% | 45-90 min | Extraction | [40] |
TLC | 1-5 μg | 10-15% | 60-120 min | Spotting | [34] |
Thin-layer chromatography continues to serve as a valuable qualitative analytical tool for phosphatidic acid identification and purity screening [34]. The technique provides rapid assessment of sample composition and can detect major impurities or degradation products [34]. Visualization methods include iodine vapor staining, phosphomolybdic acid reagent, and specialized phospholipid-specific stains [34]. While TLC lacks the quantitative precision of instrumental methods, it offers cost-effective screening capabilities and requires minimal equipment [34].
The enzymatic assay approach utilizes specific phospholipase enzymes to quantify phosphatidic acid through measurement of hydrolysis products [34] [37]. Fluorometric coupled enzyme assays involve solubilization of extracted lipids in Triton X-100, followed by deacylation and oxidation of phosphatidic acid-derived glycerol-3-phosphate to produce hydrogen peroxide [37]. The hydrogen peroxide subsequently converts Amplex Red to resorufin, providing a fluorescent signal proportional to phosphatidic acid concentration [37]. This method demonstrates high sensitivity but requires careful control of background fluorescence from peroxide-containing detergents [37].
1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt exhibits pronounced negative spontaneous curvature, making it a Type II lipid that favors non-lamellar membrane structures [1]. Under physiological conditions (pH 7.0, 150 mM sodium chloride), this phosphatidic acid demonstrates a spontaneous radius of curvature of -46 Å, corresponding to a spontaneous curvature of -0.217 nm⁻¹ [1]. This negative curvature characteristic is fundamentally attributed to the small headgroup relative to the two unsaturated fatty acid tails, creating a cone-shaped molecular geometry that promotes negative membrane curvature [2] [3].
The negative curvature induction capability is significantly influenced by ionic strength conditions. In the absence of salt, the spontaneous radius increases to -130 Å (curvature of -0.077 nm⁻¹), indicating reduced curvature stress due to diminished electrostatic screening [1]. This ionic strength dependence demonstrates that electrostatic interactions between phosphomonoester headgroups play a crucial role in determining the magnitude of spontaneous curvature.
Comparative studies with lysophosphatidic acid reveal the structural specificity of curvature induction. While 1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt exhibits negative curvature, lysophosphatidic acid with its single acyl chain displays positive spontaneous curvature (+20 Å radius, +0.500 nm⁻¹ curvature) [1]. This comparison underscores how the dual acyl chain structure is essential for negative curvature generation.
Quantitative curvature measurements utilize X-ray diffraction analysis of inverted hexagonal phase dimensions to calculate spontaneous curvature values [1] [4]. The methodology involves determining water cylinder diameters in hexagonal phases and applying geometric models to extract curvature parameters. For 1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt, small-angle X-ray scattering experiments demonstrate that low concentrations (2.5 mol%) in dipalmitoleoylphosphatidylethanolamine membranes induce lamellar to inverted hexagonal phase transitions [5] [4].
The quantitative relationship between concentration and curvature induction shows that at 4.0 mol% concentration, membranes achieve complete inverted hexagonal phase formation, indicating maximum negative curvature conditions [5] [4]. Temperature-dependent measurements reveal that curvature effects persist across physiological temperature ranges, with enhanced curvature stress at elevated temperatures.
Molecular dynamics simulations provide additional quantitative insights into curvature mechanisms. These computational studies demonstrate that the spontaneous curvature arises from asymmetric molecular packing, where the phosphomonoester headgroup occupies less area than the combined cross-sectional area of the two oleyl chains [6]. The calculated molecular shape factor consistently exceeds unity, confirming the Type II lipid classification.
Table 1: Spontaneous Curvature Measurements
Condition | Spontaneous Radius (Å) | Spontaneous Curvature (nm⁻¹) | Method |
---|---|---|---|
pH 7.0, 150 mM NaCl | -46 | -0.217 | X-ray diffraction [1] |
No salt conditions | -130 | -0.077 | X-ray diffraction [1] |
2.5 mol% in DPOPE | Reduced | Negative | Phase transition analysis [4] |
4.0 mol% in DPOPE | Maximum | Maximum negative | Complete HII formation [4] |
1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt forms stable lamellar phases under specific hydration and ionic conditions [7]. The lamellar phase represents the bilayer arrangement where phospholipid molecules organize into parallel sheets separated by water layers. Under physiological conditions, this compound exhibits a main phase transition temperature of -4°C, indicating that lamellar phases remain fluid at body temperature [8].
The stability of lamellar phases depends critically on the degree of protonation of the phosphomonoester headgroup. At neutral pH, where the lipid carries predominantly one negative charge per molecule, phosphatidate bilayers swell continuously with increasing water content, similar to other negatively charged lipid bilayers [7]. This swelling behavior demonstrates the electrostatic repulsion between adjacent bilayers, which must be balanced by van der Waals attractions to maintain lamellar structure.
Differential scanning calorimetry studies reveal that the formation of small unilamellar vesicles from lamellar phases requires energetic input, such as ultrasonication or pH-jump treatments [7]. These vesicles, with diameters ranging from 20 to 60 nm, exhibit thermodynamic stability only when stabilized by proton gradients of 2-4 pH units, with alkaline pH outside and neutral or acidic pH inside [7].
The lamellar phase exhibits characteristic X-ray diffraction patterns with well-defined periodicities reflecting the bilayer repeat distance. For fully hydrated systems, the d-spacing typically ranges from 50-70 Å depending on the degree of hydration and ionic strength [9]. Calcium ion binding significantly alters lamellar structure, forming complexes with shortened repeat distances of approximately 51.5 Å for dimyristoyl analogs and 58.0 Å for dipalmitoyl homologs [9].
The transition from lamellar to inverted hexagonal phases represents a fundamental structural transformation driven by the negative spontaneous curvature of 1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt [5] [4]. In mixed systems with dipalmitoleoylphosphatidylethanolamine, this phosphatidic acid induces lamellar to hexagonal transitions at remarkably low concentrations, with critical thresholds at 2.5 mol% [5] [4].
The hexagonal HII phase consists of hexagonally packed water cylinders surrounded by lipid, representing an inverted topology compared to normal hexagonal phases [10]. Small-angle X-ray scattering experiments demonstrate that complete hexagonal phase formation occurs above 4.0 mol% phosphatidic acid concentration, indicating cooperative transition behavior [5] [4]. The presence of 0.5 M potassium chloride dramatically reduces the critical concentration to 0.6 mol%, highlighting the role of electrostatic screening in phase stability [5] [4].
Temperature-dependent phase behavior reveals that hexagonal phases become increasingly stable at elevated temperatures. Molecular dynamics simulations show that the lamellar to hexagonal transition proceeds through stalk formation between adjacent bilayers, followed by stalk elongation and cooperative rearrangement into cylindrical water channels [10]. The transition kinetics depend on both temperature and hydration level, with higher temperatures and lower hydration promoting faster transition rates [10].
The thermodynamic driving force for hexagonal phase formation relates to the relief of curvature stress inherent in forcing negatively curved lipids into flat bilayer arrangements. Enthalpy measurements indicate that the lamellar to hexagonal transition is endothermic with typical values of 0.3 kcal/mol for related phosphatidylethanolamine systems [11] [12]. This positive enthalpy reflects the energy required for water reorganization and headgroup reorientation during the structural transition.
The Fd3m cubic phase represents a unique three-dimensional lipid organization consisting of discrete inverse micelles arranged in a face-centered cubic lattice [13] [14] [15]. For 1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt, cubic phase formation occurs under specific conditions of temperature, hydration, and ionic strength that favor intermediate curvature between lamellar and hexagonal geometries [14] [15].
The Fd3m structure contains both smaller and larger inverse micelles within each cubic unit cell, specifically 16 smaller micelles and 8 larger micelles per lattice with space group Q227 [13]. Structural characterization using small-angle X-ray scattering reveals lattice parameters typically ranging from 100-150 Å depending on hydration level and temperature [13] [14]. The phase exhibits characteristic diffraction patterns with specific peak ratios that distinguish it from other cubic phases such as Pn3m or Ia3d [14] [15].
Formation of Fd3m phases requires precise balance of molecular forces. The phase typically appears as an intermediate between lamellar and hexagonal phases, or between hexagonal and micellar phases, depending on the specific pathway of structural transitions [14] [15]. Temperature studies indicate that Fd3m phases can undergo melting transitions to inverse microemulsion (L2) phases above 28.5°C, with complete melting occurring at 40-45°C [15].
The rheological properties of Fd3m phases exhibit similarities to bicontinuous cubic phases but with distinct relaxation mechanisms. The dominant relaxation times are shifted by approximately one order of magnitude compared to bicontinuous phases, attributed to the discrete nature of the micellar structures and the associated multiple relaxation pathways upon deformation [15]. This unique mechanical signature provides a diagnostic tool for phase identification.
The micellar L2 phase represents the ultimate expression of negative curvature preference, where 1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt forms discrete inverse micelles in continuous aqueous medium [16]. This phase typically occurs at high temperatures or in the presence of significant amounts of hydrophobic additives that promote curvature progression beyond the hexagonal phase [16].
Critical micelle concentration measurements for related lysophosphatidic acid systems provide insight into the aggregation behavior. For oleoyl lysophosphatidic acid, the critical micelle concentration is 0.346 mM in water at 25°C [17] [18] [19]. The critical micelle concentration decreases with increasing salt concentration and acyl chain length, following typical amphiphile behavior patterns [17] [18].
The L2 phase exhibits characteristic properties of inverse microemulsions, including low electrical conductivity compared to lamellar phases and high fluidity [20]. The micelles in this phase are stabilized by the negative curvature preference of the phosphatidic acid molecules, with water cores surrounded by oriented lipid molecules. The phase behavior can be modulated by addition of cosurfactants or changes in ionic strength that affect the optimal curvature conditions.
Thermodynamic analysis indicates that the transition to L2 phase is entropically driven at higher temperatures, where increased thermal motion overcomes the enthalpic penalties associated with decreased intermolecular interactions [15]. The phase represents the highest curvature state accessible to the lipid system before complete dissolution into individual molecules.
Differential scanning calorimetry provides comprehensive thermodynamic characterization of 1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt phase transitions and molecular interactions [21] [22] [23]. The technique measures heat capacity changes associated with structural transformations, offering quantitative insights into transition enthalpies, temperatures, and cooperativity parameters.
Calorimetric studies of phosphatidic acid systems reveal complex thermal behavior influenced by the ionization state of the phosphomonoester headgroup [24] [25]. For dimyristoylphosphatidic acid analogs, differential scanning calorimetry demonstrates the presence of both pre-transitions and main transitions, with the main transition temperature varying significantly with pH and ionic strength [24]. At pH 13.5-14, where the lipid carries two negative charges, a small pre-transition appears below the main phase transition temperature [24].
The analysis of mixed lipid systems containing 1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt reveals non-synchronous conformational transitions when combined with saturated phospholipids [26] [27]. Temperature-dependent Fourier transform infrared spectroscopy coupled with differential scanning calorimetry demonstrates that the unsaturated phosphatidic acid undergoes conformational changes at lower temperatures than saturated lipid components [26] [27].
Cooperative behavior analysis indicates that phase transitions exhibit high cooperativity, characterized by sharp thermal transitions and large heat capacity changes [21] [28]. The cooperativity parameter varies with lipid concentration and environmental conditions, with higher cooperativity observed in systems with stronger intermolecular interactions. For calcium-containing liposome systems, differential scanning calorimetry reveals transformation from unilamellar to multilamellar structures, evidenced by changes in peak cooperativity [21].
Phase transition temperature determination reveals the fundamental thermal stability characteristics of different phosphatidic acid homologs and their dependence on acyl chain composition [8]. For 1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt, the main transition temperature occurs at -4°C, reflecting the fluidizing effect of the cis-double bonds in the oleyl chains [8].
Systematic studies of phosphatidic acid homologs demonstrate clear structure-property relationships in transition temperatures [8]. Saturated analogs show increasing transition temperatures with chain length: dilauroylphosphatidic acid (31°C), dimyristoylphosphatidic acid (52°C), dipalmitoylphosphatidic acid (65°C), and distearoylphosphatidic acid (75°C) [8]. The introduction of unsaturation dramatically reduces transition temperatures, with 16:0-18:1 palmitoyl-oleoyl phosphatidic acid exhibiting a transition at 28°C [8].
The influence of charge state on transition temperatures follows characteristic patterns for phosphatidic acids [29]. Phase transition temperature versus pH diagrams exhibit distinctive shapes with maximum values at pH 3.5 (corresponding to pKa1), followed by extended plateaus between the first and second pKa values despite large changes in surface charge [29]. Beyond pKa2, the slope becomes very steep due to reduced hydrocarbon interaction energy [29].
Environmental factors significantly modulate transition temperatures. Ionic strength effects demonstrate that increasing salt concentration generally increases transition temperatures by screening electrostatic repulsions between headgroups [25] [30]. The presence of divalent cations such as calcium or magnesium can eliminate thermal transitions entirely by forming stable lipid-cation complexes [9].
Enthalpy measurements provide quantitative assessment of the energetic changes accompanying phase transitions and molecular interactions in 1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt systems [25] [11]. These measurements are essential for understanding the thermodynamic driving forces behind structural transformations and the stability of different phases.
For the dissociation of the second proton from dimyristoylphosphatidic acid, calorimetric titration experiments yield dissociation enthalpies of approximately 2.5 kcal/mol in the temperature range between 2 and 23°C [25]. This endothermic process shows no clear temperature dependence in the lower temperature range, but becomes complicated by phase transition contributions at higher temperatures where pH changes induce gel to liquid-crystalline transitions [25].
Lamellar to hexagonal phase transition enthalpies provide insights into the energetic costs of curvature formation. For dioleoylphosphatidylethanolamine systems, the lamellar to hexagonal transition enthalpy is 0.3 kcal/mol, representing a relatively small energetic barrier to non-lamellar phase formation [11] [12]. This low enthalpy reflects the fact that the transition primarily involves molecular reorganization rather than breaking of strong intermolecular bonds.
Main gel to liquid-crystalline transition enthalpies for phosphatidic acids typically range from 8-12 kcal/mol, depending on acyl chain length and saturation [22] [23]. These values are comparable to other phospholipids and reflect the cooperative melting of acyl chain packing. The enthalpy exhibits strong correlation with transition temperature and acyl chain characteristics, with longer and more saturated chains showing higher transition enthalpies.
Table 2: Thermodynamic Parameters
Parameter | Value | Conditions | Reference |
---|---|---|---|
Main transition enthalpy | 8-12 kcal/mol | Typical PA systems | [22] [23] |
Dissociation enthalpy (DMPA) | 2.5 kcal/mol | 2-23°C, second proton | [25] |
Lα-HII transition enthalpy | 0.3 kcal/mol | DOPE system, 22°C | [11] |
Transition temperature (DOPA) | -4°C | Main transition | [8] |
The electrostatic properties of 1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt are fundamentally determined by the ionization behavior of its phosphomonoester headgroup, which can carry variable negative charge depending on solution pH [31] [32] [30]. Unlike phosphodiester-containing phospholipids that maintain constant charge, the phosphomonoester group undergoes pH-dependent protonation with two dissociable protons characterized by distinct pKa values.
The first pKa (pKa1) occurs around pH 3.5, while the second pKa (pKa2) falls within the physiological range at approximately 7.9 [31] [32]. At pH 7.0, the phosphomonoester exists in a mixed ionization state where approximately 50% of molecules carry one negative charge and 50% carry two negative charges, resulting in an average charge of -1.5 per molecule [31]. This pH-sensitive charge variation makes phosphatidic acid unique among cellular phospholipids and enables it to function as an intracellular pH sensor.
The ionization behavior deviates from simple Henderson-Hasselbalch predictions due to electrostatic interactions between adjacent molecules in membrane environments [30] [33]. Surface potential effects in monolayers and bilayers shift the apparent pKa values, with surface pKa2 values reaching 11.5 for condensed monolayers compared to bulk solution values [33]. This shift reflects the energetic cost of creating additional negative charge in an already negatively charged surface.
Environmental factors significantly influence the charge state distribution. The presence of hydrogen bond donors such as phosphatidylethanolamine lowers the pKa2 to 6.9 by stabilizing the deprotonated form through hydrogen bonding interactions [31] [32]. Ionic strength effects demonstrate that increased salt concentration screens electrostatic interactions and can modify the apparent pKa values, with sodium chloride reducing surface pKa2 from 11.5 to 10.5 [33].
The phosphomonoester headgroup of 1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt exhibits strong and selective interactions with cations, particularly divalent species such as calcium and magnesium [9] [30] [34]. These interactions fundamentally alter the physical properties of the lipid and provide mechanisms for membrane organization and protein binding.
Calcium binding to phosphatidic acid demonstrates pH-dependent stoichiometry reflecting the variable charge state of the phosphomonoester group [35]. When phosphatidic acid carries one negative charge, one calcium ion binds two phosphatidic acid molecules, while the fully deprotonated form can coordinate calcium through different binding modes [35] [9]. Structural studies indicate that calcium ions bridge phosphate groups on adjacent bilayers, forming complexes with characteristic lamellar repeat distances and complete elimination of thermal phase transitions [9].
The electrostatic-hydrogen bond switch model provides a mechanistic framework for understanding cation-phosphomonoester interactions [32]. According to this model, basic residues of proteins or cations initially interact with the singly charged phosphomonoester through electrostatic attraction [32]. Close approach (less than 3.5 Å) enables hydrogen bond formation, which destabilizes the remaining proton and promotes further deprotonation to the doubly charged state [32]. This charge enhancement creates a positive feedback loop that strengthens the interaction and provides specificity for phosphatidic acid recognition.
Quantitative binding studies using surface-sensitive techniques reveal the thermodynamic parameters governing cation-phosphomonoester interactions [30]. X-ray reflectivity and fluorescence measurements demonstrate that binding affinity is controlled by electrostatic correlations from divalent ions and cooperative effects of the two dissociable protons [30]. The binding dramatically enhances surface charge density beyond simple electrostatic predictions due to these cooperative effects.
Cation-π interactions represent an additional mode of electrostatic interaction relevant to protein-phosphatidic acid recognition [36] [37] [38]. Basic amino acid residues can engage in cation-π interactions with aromatic systems, and similar principles may apply to the electron-rich regions around the phosphomonoester group [36]. These interactions exhibit typical electrostatic trends (lithium > sodium > potassium > rubidium) and can provide binding energies comparable to hydrogen bonds [37] [38].
Table 3: pH-Dependent Charge Distribution
pH | Protonation (%) | Net Charge | Predominant Species |
---|---|---|---|
5.0 | 99 | -1.00 | Monoanionic |
6.0 | 90 | -1.10 | Mostly monoanionic |
7.0 | 50 | -1.50 | Mixed mono/dianionic |
7.9 | 50 | -1.50 | Mixed (pKa2) |
8.0 | 10 | -1.90 | Mostly dianionic |
9.0 | 5 | -1.95 | Dianionic |